

Application Note: Dammarenediol II 3-O-caffeate NMR Spectroscopic Data

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Dammarenediol II 3-O-caffeate

Cat. No.: B15594242

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Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides detailed NMR spectroscopic data for **Dammarenediol II 3-O-caffeate**, along with experimental protocols for its isolation and analysis. The included diagrams illustrate key experimental and biosynthetic pathways.

Introduction

Dammarenediol II is a tetracyclic triterpenoid of the dammarane type, which serves as a key precursor in the biosynthesis of various pharmacologically active ginsenosides.[1][2][3][4] When esterified with caffeic acid at the C-3 position, it forms **Dammarenediol II 3-O-caffeate**, a natural product with potential therapeutic applications. Accurate NMR spectroscopic data is crucial for the unambiguous identification and structural elucidation of this compound in natural extracts and synthetic preparations. This application note presents a comprehensive summary of the ¹H and ¹³C NMR data for **Dammarenediol II 3-O-caffeate**, based on established values for the dammarenediol skeleton and caffeoyl moiety.

Spectroscopic Data

The following tables summarize the ¹H and ¹³C NMR chemical shifts for **Dammarenediol II 3-O-caffeate**. Data for the Dammarenediol II moiety is based on closely related dammarane-type triterpenoids, and the caffeoyl moiety data is derived from known caffeic acid esters.[5][6] The spectra are typically recorded in deuterated chloroform (CDCl₃) or methanol (CD₃OD) at ambient temperature.



Table 1: ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

Position	δ (ppm)	Multiplicity	J (Hz)
Dammarenediol II Moiety			
3	4.68	dd	11.5, 4.5
24	5.12	t	7.0
18-CH₃	0.88	s	
19-CH₃	0.80	s	-
21-CH₃	1.14	s	-
26-CH₃	1.68	s	-
27-CH₃	1.60	s	-
28-CH₃	0.90	s	-
29-CH₃	0.98	s	-
30-CH₃	0.85	s	-
Caffeoyl Moiety			-
2'	7.05	d	2.0
5'	6.77	d	8.0
6'	6.93	dd	8.0, 2.0
7' (α)	6.28	d	15.9
8' (β)	7.58	d	15.9

Table 2: ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)



Position	δ (ppm)	Position	δ (ppm)
Dammarenediol II Moiety	Caffeoyl Moiety		
1	38.7	1'	127.2
2	27.5	2'	114.3
3	81.0	3'	144.0
4	39.0	4'	146.8
5	55.6	5'	115.5
6	18.2	6'	122.3
7	34.9	7' (α)	115.9
8	40.4	8' (β)	145.8
9	50.5	9' (C=O)	167.5
10	37.1		
11	21.6		
12	25.3		
13	49.6		
14	51.8		
15	31.3		
16	28.0		
17	54.8		
18	15.6		
19	16.2		
20	73.0		
21	26.9		
22	39.9		



23	22.6
24	125.2
25	131.4
26	25.7
27	17.7
28	28.3
29	16.5
30	15.8

Experimental Protocols Isolation and Purification of Dammarenediol II 3-Ocaffeate

The following is a general protocol for the isolation of triterpenoids from plant material, which can be adapted for **Dammarenediol II 3-O-caffeate**.[7]

Extraction:

- Air-dried and powdered plant material (e.g., leaves, stems) is extracted exhaustively with
 95% ethanol at room temperature.
- The combined ethanol extracts are concentrated under reduced pressure to yield a crude extract.

Fractionation:

- The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.
- The fractions are monitored by thin-layer chromatography (TLC) to identify the fraction containing the target compound.



- · Chromatographic Purification:
 - The fraction enriched with **Dammarenediol II 3-O-caffeate** is subjected to column chromatography on silica gel.
 - Elution is performed with a gradient of n-hexane and ethyl acetate.
 - Fractions containing the compound of interest are combined and further purified by preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

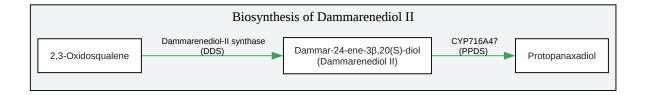
NMR Spectroscopic Analysis

- Sample Preparation:
 - Approximately 5-10 mg of the purified **Dammarenediol II 3-O-caffeate** is dissolved in 0.5 mL of deuterated solvent (e.g., CDCl₃ or CD₃OD) in a 5 mm NMR tube.
- · Data Acquisition:
 - ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra are acquired on a 500 MHz or higher field NMR spectrometer.
 - Chemical shifts are referenced to the residual solvent peak.

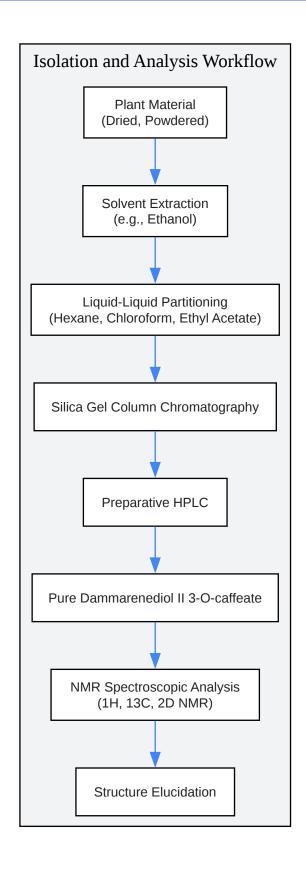
Visualizations Biosynthesis of Dammarenediol II

The following diagram illustrates the biosynthetic pathway from 2,3-oxidosqualene to Dammarenediol II, a key step in the formation of dammarane-type ginsenosides.[1][2][4]









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